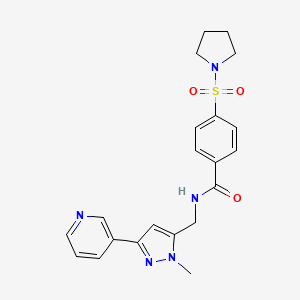

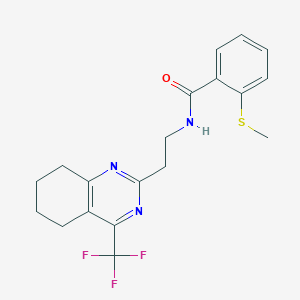

![molecular formula C12H17NOS B2653494 N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide CAS No. 1210360-66-9](/img/structure/B2653494.png)

N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MPA is a molecule that consists of a thiophene group with an alkyl amine substituent at the 2-position . It has limited popularity as a recreational stimulant .

Synthesis Analysis

There is a four-step synthesis of methiopropamine. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis

The molecular structure of MPA is C8H13NS with a molar mass of 155.26 g·mol −1 .Chemical Reactions Analysis

MPA is metabolized into active thiopropamine, 4-hydroxymethiopropamine and thiophene S-oxides. These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one which can be seen as a phenylacetone derivative .Physical And Chemical Properties Analysis

The chemical formula of MPA is C8H13NS and it has a molar mass of 155.26 g·mol −1 .科学的研究の応用

Synthesis and Chemical Characterization

One pivotal area of research involving N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide derivatives focuses on their synthesis and chemical characterization. Studies have explored various synthesis routes and chemical properties of related compounds, providing a foundation for understanding their potential applications in scientific research. For example, the synthesis and characterization of novel compounds through methods like mechanochemistry highlight the innovative approaches to creating pharmaceutically relevant molecules, including anti-diabetic drugs (Tan, Štrukil, Mottillo, & Friščić, 2014). Additionally, the exploration of ring-opening metathesis polymerization (ROMP) reaction of 1-substituted cyclobutenes opens new avenues for polymer synthesis, showcasing the compound's versatility in material science applications (Song, Lee, Parker, & Sampson, 2010).

Biological and Pharmacological Exploration

Research has also delved into the biological and pharmacological potential of compounds structurally related to N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide. Investigations into the interaction with biological targets, such as the fat mass and obesity-associated protein (FTO), reveal the compound's potential in therapeutic applications. For instance, studies identifying novel small-molecule binding sites on FTO suggest opportunities for developing selective inhibitors, highlighting a pathway to obesity or obesity-associated disease treatments (He et al., 2015).

Material Science and Polymer Research

The compound's relevance extends to material science, particularly in the synthesis of polymers and dendrimers. Research into the ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives, including carboxamides, provides insights into creating novel polymers with potential applications ranging from biomedical to industrial uses (Song, Lee, Parker, & Sampson, 2010). This area of research showcases the compound's versatility and potential for innovation in new materials.

作用機序

MPA functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine. It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor .

Safety and Hazards

特性

IUPAC Name |

N-(1-thiophen-2-ylpropan-2-yl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS/c1-9(8-11-6-3-7-15-11)13-12(14)10-4-2-5-10/h3,6-7,9-10H,2,4-5,8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHLGVIVFJEGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

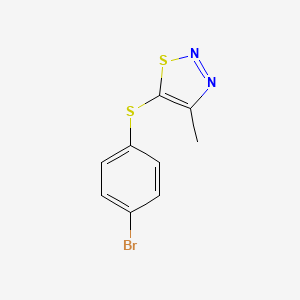

![methyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate](/img/structure/B2653415.png)

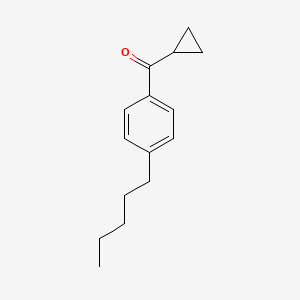

![[(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-2-Yl)sulfanyl]acetonitrile](/img/structure/B2653416.png)

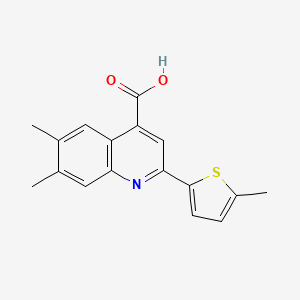

![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea](/img/structure/B2653421.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2653427.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2653432.png)

![N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2653434.png)